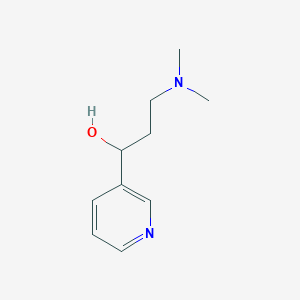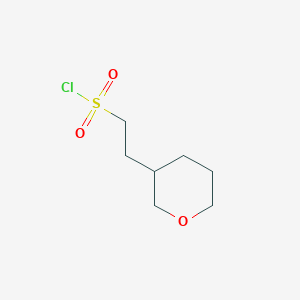
2-(Oxan-3-yl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxan-3-yl)ethane-1-sulfonyl chloride , also known as mesyl chloride cyclic ether , is a chemical compound commonly employed in organic synthesis. Its molecular formula is C7H13ClO3S , and it has a molecular weight of approximately 212.69 g/mol . The compound serves as a source of the mesyl group (-SO2CH3) , which plays a crucial role in various reactions.
Synthesis Analysis
The synthesis of 2-(Oxan-3-yl)ethane-1-sulfonyl chloride involves the reaction of 3-hydroxytetrahydrofuran (also known as oxan-3-ol ) with chlorosulfonic acid (SO2ClOH) . This reaction results in the replacement of the hydroxyl group with a sulfonyl chloride group, yielding the desired product .
Molecular Structure Analysis
The compound’s structure consists of a tetrahydrofuran ring (also known as oxane ring ) with a sulfonyl chloride group attached to the third carbon atom. The mesyl group (-SO2CH3) is essential for subsequent reactions and functional group transformations .
Chemical Reactions Analysis
- Ring-Opening Reactions : The tetrahydrofuran ring can undergo ring-opening reactions under specific conditions, leading to diverse products .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Versatile Sulfonating Agent for Amines
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound to 2-(Oxan-3-yl)ethane-1-sulfonyl chloride, has been synthesized and utilized as a versatile sulfonating agent for amines. Primary and secondary amines can be sulfonated easily and with excellent yields using Dios chloride. The resulting N-Nonsubstituted and N-monosubstituted Dios-amides, which are activated amines, can be satisfactorily alkylated under Mitsunobu conditions. The Dios group is notably stable under basic and reductive conditions and is removed by heating in an aqueous solution of trifluoroacetic acid (Izumi Sakamoto et al., 2006).
Synthesis of Functional Aromatic Multisulfonyl Chlorides
Research has detailed the synthesis of functional aromatic bis(sulfonyl chlorides) involving various compounds, including 3,5-bis[4-(chlorosulfonyl)phenyl]-1-acetophenone and 3,5-bis(chlorosulfonyl)-1-acetophenone, through a sequence of reactions ending in the quantitative oxidative chlorination of specific thiocarbamate groups to sulfonyl chlorides. These compounds serve as the main building blocks in a new synthetic strategy for the preparation of dendritic and other complex organic molecules (V. Percec et al., 2001).
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones
Polymer-supported sulfonyl chloride has been employed in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to a solid support, reacting them with p-toluenesulfonyl isocyanate, and effecting cyclo-elimination with concurrent detachment from the resin, enabling the preparation of oxazolidinones with high enantiopurity using enantiopure 1,2-diols (P. Holte et al., 1998).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(oxan-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c8-12(9,10)5-3-7-2-1-4-11-6-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPDZBZTJLKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

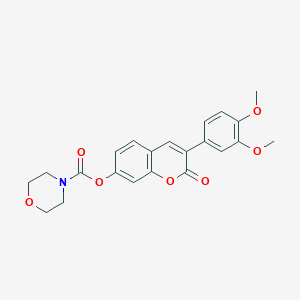
![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2975594.png)
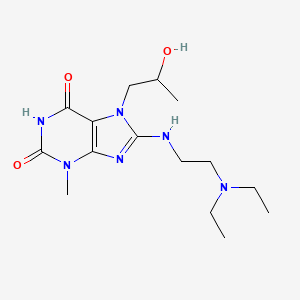

![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)
![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)
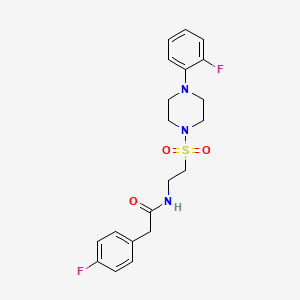
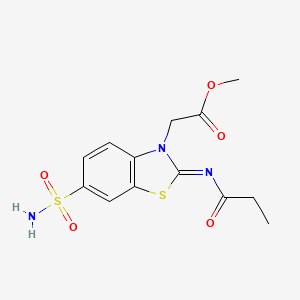
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)
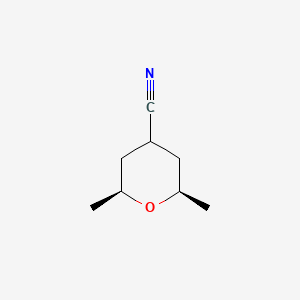
![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)
